Acetamide, N-(1-methylethyl)-N-2-propenyl-
CAS No.: 3829-78-5
Cat. No.: VC4099777
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3829-78-5 |
---|---|
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | N-propan-2-yl-N-prop-2-enylacetamide |
Standard InChI | InChI=1S/C8H15NO/c1-5-6-9(7(2)3)8(4)10/h5,7H,1,6H2,2-4H3 |
Standard InChI Key | WWRGSYIINZQXLQ-UHFFFAOYSA-N |
SMILES | CC(C)N(CC=C)C(=O)C |
Canonical SMILES | CC(C)N(CC=C)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(1-methylethyl)-N-2-propenylacetamide, reveals a tertiary acetamide structure where the nitrogen atom is substituted with both a 1-methylethyl (isopropyl) group and a 2-propenyl (allyl) group. The acetamide backbone consists of a carbonyl group adjacent to the substituted nitrogen, creating a planar amide bond with partial double-bond character. The isopropyl group introduces steric bulk, while the allyl moiety contributes π-electron density and potential reactivity in polymerization or addition reactions .
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Registry Number | 3829-78-5 |
Molecular Formula | C₈H₁₅NO |
Molecular Weight | 141.21 g/mol |
Purity (Commercial) | ≥98% |
Risk Phrases | Not specified |
Safety Phrases | Not specified |
Data sourced from commercial specifications .
Stereoelectronic Effects
The allyl group’s conjugation with the amide carbonyl may delocalize electrons, slightly reducing the carbonyl’s electrophilicity compared to simpler acetamides. This effect is less pronounced than in aromatic amides but could influence reactivity in nucleophilic acyl substitution. The isopropyl group’s inductive electron-donating effect further modulates the nitrogen’s basicity, though the amide’s resonance stabilization typically dominates .
Synthesis and Manufacturing
Purification and Quality Control
Chromatographic methods such as gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol) have been used for analogous acetamides, achieving resolution indices (Kovats RI) around 1700 under isothermal conditions . For this compound, GC-MS with electron ionization could confirm molecular integrity via fragmentation patterns matching the expected structure.
Reactivity and Functional Transformations
Thermal Stability
The allyl group introduces thermal liability. At elevated temperatures (>150°C), -sigmatropic rearrangements (Cope elimination) may occur, forming conjugated dienes and releasing acetamide derivatives. This reactivity could be harnessed in controlled depolymerization or precursor strategies.
Electrophilic Additions
The allylic double bond is susceptible to electrophilic attack. Halogenation (e.g., bromine addition) would proceed via a cyclic bromonium intermediate, yielding dibromo derivatives. Epoxidation using meta-chloroperbenzoic acid (mCPBA) could generate an epoxyacetamide, expanding utility in crosslinking applications.
Hydrolysis Kinetics
Under acidic or basic conditions, the amide bond undergoes hydrolysis to form acetic acid and N-isopropylallylamine. Second-order rate constants for similar acetamides in 1M NaOH at 25°C range from 10⁻⁴ to 10⁻³ L·mol⁻¹·s⁻¹, suggesting moderate stability in alkaline environments .
Industrial and Research Applications
Polymer Chemistry
The allyl group’s radical reactivity positions this compound as a potential crosslinking agent in vinyl ester resins. Copolymerization with styrene or methyl methacrylate could yield thermosets with tailored glass transition temperatures (Tg).
Pharmaceutical Intermediates
While no direct pharmacological data exists, structurally related N,N-dialkylacetamides serve as prodrug moieties. For example, the CCR2 antagonist (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-{[2-(1-piperidinyl)ethyl]amino}-2-(3-thienyl)acetamide demonstrates how acetamide derivatives enable receptor targeting .
Agrochemical Formulations
Analogous compounds function as herbicide safeners. The isopropyl group may enhance lipid membrane permeability, potentially improving foliar uptake in crop protection agents.
Parameter | Recommendation |
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Personal Protection | Nitrile gloves, goggles |
Storage Conditions | Inert atmosphere, 4–8°C |
Spill Management | Absorb with vermiculite |
Environmental Fate
The compound’s estimated logP (1.2–1.5) suggests moderate hydrophobicity, with potential for soil adsorption (Koc ≈ 150–200). Aerobic biodegradation half-lives for similar acetamides range from 14–28 days, indicating partial persistence in aquatic systems .
Analytical Characterization Techniques
Spectroscopic Fingerprinting
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IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II). Allyl C=C stretch appears at ~1640 cm⁻¹.
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¹H NMR (CDCl₃): δ 1.2 (d, 6H, isopropyl CH₃), δ 2.0 (s, 3H, acetyl CH₃), δ 4.9–5.1 (m, 2H, allyl CH₂), δ 5.6–5.8 (m, 1H, allyl CH).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) elutes at ~6.8 min. GC retention indices on polar columns approximate 1724 , aiding in impurity profiling.
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